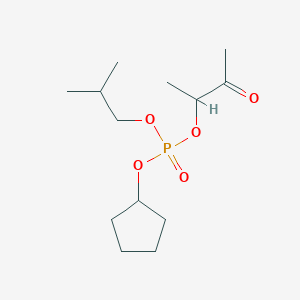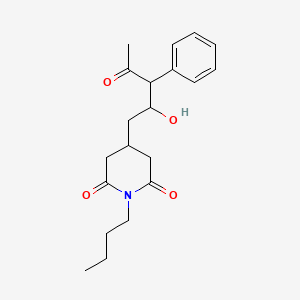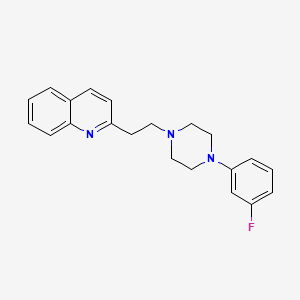
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate is a chemical compound with a complex structure that includes cyclopentyl, methylpropyl, and oxobutan-2-yl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of cyclopentyl and 2-methylpropyl groups, followed by their combination with oxobutan-2-yl phosphate under controlled conditions. Common reagents used in these reactions include phosphoric acid derivatives and organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways depend on the context of its application, whether in a biological system or a chemical reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentyl methylpropyl phosphate: Similar structure but lacks the oxobutan-2-yl group.
Methylpropyl oxobutan-2-yl phosphate: Similar structure but lacks the cyclopentyl group.
Cyclopentyl oxobutan-2-yl phosphate: Similar structure but lacks the methylpropyl group.
Uniqueness
Cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
57204-51-0 |
|---|---|
Molekularformel |
C13H25O5P |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
cyclopentyl 2-methylpropyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C13H25O5P/c1-10(2)9-16-19(15,17-12(4)11(3)14)18-13-7-5-6-8-13/h10,12-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
PDQYCNMCHLNNET-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COP(=O)(OC1CCCC1)OC(C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Lithium 7-bromobicyclo[4.1.0]heptan-7-ide](/img/structure/B14618647.png)



![7-Fluoro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14618671.png)
![[1,1'-Biphenyl]-4-yl bis(2,5-dimethylphenyl) phosphate](/img/structure/B14618673.png)
![N-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14618677.png)


![9-Methyl-9-[4-(methylsulfanyl)phenyl]-9H-fluorene](/img/structure/B14618699.png)

